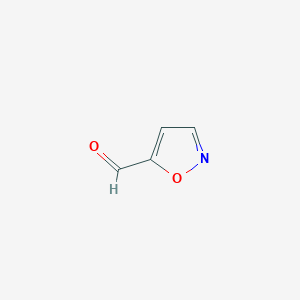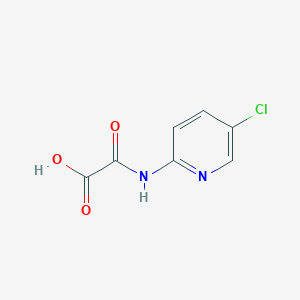
tert-Butyl 2-bromoisobutyrate
概述
描述
tert-Butyl 2-bromoisobutyrate: is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is a colorless to almost colorless clear liquid with a density of 1.196 g/mL at 20°C . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromoisobutyrate can be synthesized through the bromination of tert-butyl isobutyrate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination of the isobutyrate group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromoisobutyrate undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to tert-butyl isobutyrate using reducing agents such as lithium aluminum hydride (LiAlH4).
Polymerization Initiation: this compound is used as an initiator in atom transfer radical polymerization (ATRP) to produce polymers with controlled molecular weights and architectures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvents like dimethylformamide (DMF), and reaction temperatures around 25-50°C.
Reduction: Lithium aluminum hydride (LiAlH4), solvents like ether, and reaction temperatures around 0-25°C.
Polymerization: Copper(I) bromide (CuBr), ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA), and solvents like anisole.
Major Products:
Nucleophilic Substitution: tert-Butyl azidoisobutyrate, tert-butyl cyanoisobutyrate.
Reduction: tert-Butyl isobutyrate.
Polymerization: Polymers with controlled molecular weights and architectures.
科学研究应用
Chemistry: tert-Butyl 2-bromoisobutyrate is widely used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with specific molecular weights and architectures . It is also used in the synthesis of various organic compounds through nucleophilic substitution and reduction reactions .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of polymers and copolymers for various applications .
作用机制
The mechanism of action of tert-butyl 2-bromoisobutyrate primarily involves its role as an initiator in atom transfer radical polymerization (ATRP) . In this process, the compound undergoes homolytic cleavage to generate a bromine radical and a tert-butyl isobutyrate radical . These radicals initiate the polymerization of monomers, leading to the formation of polymers with controlled molecular weights and architectures .
相似化合物的比较
- Methyl 2-bromoisobutyrate
- Ethyl 2-bromoisobutyrate
- tert-Butyl bromoacetate
Comparison:
- Methyl 2-bromoisobutyrate and ethyl 2-bromoisobutyrate are similar to tert-butyl 2-bromoisobutyrate in terms of their chemical structure and reactivity . the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in certain reactions .
- tert-Butyl bromoacetate is another similar compound, but it differs in the position of the bromine atom and the presence of an acetate group instead of an isobutyrate group . This difference affects the compound’s reactivity and applications .
属性
IUPAC Name |
tert-butyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNJALYNQVQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178579 | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-12-5 | |
| Record name | 1,1-Dimethylethyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023877125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: tert-Butyl 2-bromoisobutyrate serves as an initiator in ATRP reactions, playing a crucial role in controlling the polymerization process. [, , , , , , ] It initiates the formation of growing polymer chains by reacting with the catalyst complex (typically a copper halide and a ligand). The bulky tert-butyl group contributes to controlled polymerization by influencing the rate of initiation and propagation.
A: Research indicates that the rate of polymerization for tert-butyl acrylate is faster when using a secondary initiator like ethyl 2-bromopropionate compared to tertiary initiators like this compound or ethyl 2-bromoisobutyrate. [] This difference in reactivity is attributed to the steric hindrance imposed by the bulky tert-butyl group in tBuBrB and ethyl 2-bromoisobutyrate.
ANone: Certainly! this compound has been successfully employed in the synthesis of various polymers, including:
- Branched poly(St-co-AN): Using this compound as an initiator, researchers synthesized branched copolymers of styrene (St) and acrylonitrile (AN) via ATRP. Divinylbenzene (DVB) was used as the branching monomer in this process. []
- Branched polymethyl methacrylate: this compound facilitated the branching polymerization of methyl methacrylate at 90°C using ethylene glycol dimethyl acrylate as the branching agent. []
- Branched poly(St-co-MMA): Researchers synthesized randomly branched copolymers of styrene (St) and methyl methacrylate (MMA) through ATRP using this compound as the initiator and DVB as the branching agent. []
- Linear poly (St-co-AN): Linear copolymers of styrene and acrylonitrile were synthesized via ATRP using this compound as the initiator. []
- Branched poly(St-co-t-BA): this compound was instrumental in the synthesis of branched copolymers of styrene and tert-butyl acrylate via ATRP. []
ANone: A range of analytical techniques are employed to characterize the synthesized polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the structure and composition of polymers. [, , , ]
- Gel Permeation Chromatography (GPC): GPC helps determine the molecular weight distribution of polymers. [, , , ]
- Multi-Angle Laser Light Scattering (MALLS): MALLS is used alongside GPC to gain insights into the branching of polymers. [, , ]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the polymers. [, ]
- Thermogravimetric Analysis coupled with Gas Chromatography and Mass Spectrometry (TGA-GC-MS): This technique helps in understanding the thermal behavior of polymers and identifying the decomposition products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)




![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)




![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

